molecular formula C22H18N2O4 B2708404 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-44-0

4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2708404
CAS No.: 922000-44-0
M. Wt: 374.396
InChI Key: KUNCZMABGTWTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic small molecule based on the dibenzo[b,f][1,4]oxazepine scaffold, a structure recognized for its significant pharmacological potential . This compound is offered as a high-purity solid for research applications. The dibenzo[b,f][1,4]oxazepine core is a privileged structure in medicinal chemistry, known to confer affinity for various G-protein coupled receptors (GPCRs) . Specifically, research on closely related analogs has demonstrated potent and selective activity at histamine receptors (H1R) and serotonin receptors (5-HT2AR), making this chemical class a valuable tool for investigating neurological signaling pathways and developing new therapeutic agents for central nervous system (CNS) disorders . The specific molecular architecture of this compound, featuring a 10-methyl group, an 11-oxo moiety, and a 4-methoxybenzamide substituent, is designed to fine-tune its properties. The methoxybenzamide group, in particular, can influence the molecule's lipophilicity, metabolic stability, and overall binding interactions with biological targets . This compound is intended for use in non-clinical, in vitro research only. It is not approved for use in humans or animals and must not be administered for any diagnostic, therapeutic, or veterinary purpose . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological screening assays to explore its potential antimicrobial, anti-inflammatory, or cytotoxic properties .

Properties

IUPAC Name

4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-18-5-3-4-6-20(18)28-19-12-9-15(13-17(19)22(24)26)23-21(25)14-7-10-16(27-2)11-8-14/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNCZMABGTWTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzoxazepine class, which has been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C21H18N2O5SC_{21}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 410.4 g/mol. The structure of the compound includes a methoxy group and a dibenzoxazepine moiety, which are critical for its biological activity.

PropertyValue
CAS Number921919-37-1
Molecular FormulaC21H18N2O5S
Molecular Weight410.4 g/mol
Chemical StructureChemical Structure

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds in the dibenzoxazepine class. For instance, derivatives exhibiting significant anti-hepatitis B virus (HBV) activity were identified, suggesting that similar mechanisms might be at play in this compound. The compound's ability to increase intracellular levels of APOBEC3G has been noted as a mechanism for inhibiting viral replication .

Anticancer Properties

The antiproliferative effects of dibenzoxazepine derivatives have been documented across various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations. For example:

CompoundIC50 (µM)Cancer Cell Line
4-Methoxy-Dibenzoxazepine3.1MCF-7 (Breast)
4-Methoxy-Dibenzoxazepine2.2HCT116 (Colon)

These findings suggest that this compound may possess similar anticancer properties that warrant further investigation.

The mechanisms underlying the biological activities of this compound may involve modulation of key signaling pathways:

  • Inhibition of Angiogenesis : Similar compounds have been shown to suppress angiogenesis through the inhibition of the pERK-FosB/ΔFosB pathway, leading to reduced endothelial activation and vascular permeability .
  • Oxidative Stress Modulation : Some derivatives exhibit antioxidative properties that could contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies

A notable case study investigated the synthesis and biological evaluation of various dibenzoxazepine derivatives, including those structurally similar to our compound. The study found that modifications on the dibenzoxazepine core significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide may exhibit cytotoxic effects against various cancer cell lines. Preliminary investigations have shown promising results in vitro, suggesting that this compound could be developed as a potential anticancer agent. For instance, assays conducted on different cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. The unique structural characteristics allow it to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Studies suggest that it may modulate pathways related to oxidative stress and inflammation, which are critical in neurodegeneration .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models. The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions it as a candidate for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment.

Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition and decreased neuroinflammation compared to control groups.

Comparison with Similar Compounds

Substituted Benzamide Derivatives

Structural analogs with variations in the benzamide substituent demonstrate how electronic and steric properties influence physicochemical and biological profiles:

Compound Name Substituent Molecular Formula Molecular Weight HRMS (m/z) [M+H]+ LCMS RT (min) Reference
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)benzamide 4-Cl C21H16ClN2O3 379.08 379.0844 3.08
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-CF3 C22H15F3N2O3 412.36 412.1035 -
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 4-OH C21H16N2O4 360.37 - -

Key Observations :

  • Chlorine vs. Methoxy : The chloro analog () exhibits a lower molecular weight (379.08 vs. 412.36) and higher polarity (shorter LCMS RT = 3.08 min), which may enhance solubility but reduce membrane permeability compared to the methoxy derivative .
  • Hydroxy Group : The 4-hydroxy analog () may engage in hydrogen bonding, altering receptor binding affinity compared to the methoxy group .

Core Structure Modifications: Oxazepine vs. Thiazepine

Replacing the oxazepine oxygen with sulfur (thiazepine) significantly alters electronic properties:

Compound Name Core Structure Molecular Formula HRMS (m/z) [M+H]+ Synthesis Yield Reference
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine C22H20N2O4S 421.1 9%
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine C21H18N2O4S 421.1217 -

Key Observations :

  • Synthesis Challenges : Thiazepine derivatives often exhibit lower yields (e.g., 9% in ) due to the reactivity of sulfur-containing intermediates .

Functional Group Replacements: Benzamide vs. Sulfonamide

Replacing the benzamide with sulfonamide groups introduces distinct physicochemical properties:

Compound Name Functional Group Molecular Formula Molecular Weight Reference
4-tert-Butyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Sulfonamide C24H24N2O4S 436.53
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Sulfonamide C22H20N2O4S 408.47

Key Observations :

  • Acidity/Basicity : Sulfonamides are more acidic than benzamides, which could influence ionization state and pharmacokinetics .
  • Steric Effects : Bulky substituents like tert-butyl (436.53 Da) may reduce binding affinity due to steric hindrance .

Substituent Position and Chain Length

Variations in substituent position and alkyl chain length modulate biological activity:

Compound Name Substituent Position/Chain LCMS RT (min) HRMS (m/z) [M+H]+ Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Ethyl + 4-F - -
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 3-Cl + Methyl 5.47 425.0725

Key Observations :

  • Halogen Position : Meta-substituted chloro derivatives () show longer LCMS RT (5.47 min) compared to para-substituted analogs, suggesting increased hydrophobicity .
  • Alkyl Chains : Ethyl groups () may improve lipophilicity, whereas methyl groups () balance solubility and permeability .

Q & A

Basic: What are the recommended synthetic methodologies for this benzamide-oxazepine hybrid?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the dibenzooxazepine core followed by amide coupling. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DCC, optimized under inert conditions to prevent hydrolysis of reactive intermediates.
  • Oxazepine ring construction : Cyclization via nucleophilic substitution or Pd-catalyzed cross-coupling, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) .
  • Design of Experiments (DOE) : Employ fractional factorial designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and minimize side products .

Advanced: How can computational quantum chemistry predict regioselectivity in its synthetic intermediates?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states to predict regioselectivity during cyclization. Key considerations:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on intermediates.
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and their impact on reaction pathways .
  • Validation : Compare computed activation energies with experimental yields to refine computational protocols .

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR (¹H/¹³C) : Confirm methoxy group integration (δ 3.8–4.0 ppm) and aromatic proton coupling patterns.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy.
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and hydrogen-bonded N-H in the oxazepine ring .

Advanced: How to resolve discrepancies in bioactivity data across cell-based assays?

Contradictions may arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell viability (MTT assay) to confirm target engagement.
  • Compound stability : Test degradation in assay media (HPLC-MS monitoring) and adjust incubation times .
  • Dose-response normalization : Use Hill equation modeling to account for batch-to-batch variability in compound solubility .

Basic: What storage conditions ensure long-term stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide or oxazepine moieties.
  • Solvent choice : Dissolve in DMSO-d6 for NMR studies, but avoid repeated freeze-thaw cycles .

Advanced: How to design a mechanistic study for its metabolic pathways?

  • In vitro models : Incubate with liver microsomes (human/rat) and track metabolites via LC-HRMS.
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic cleavage sites.
  • Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Advanced: What challenges arise in molecular docking studies with flexible oxazepine rings?

  • Conformational sampling : Use molecular dynamics (MD) simulations (e.g., AMBER) to explore low-energy ring conformers.
  • Binding entropy : Account for entropic penalties due to rigidification of the oxazepine ring upon target binding.
  • Validation : Cross-validate docking poses with NMR-based NOE restraints or X-ray crystallography .

Basic: How to optimize purification for polar byproducts?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:ACN + 0.1% TFA).
  • Recrystallization : Employ mixed solvents (e.g., EtOAc/hexane) to isolate the product from hydrophilic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.